molecular formula C17H15O6+ B1212618 Rosinidin CAS No. 4092-64-2

Rosinidin

Cat. No. B1212618
CAS RN: 4092-64-2
M. Wt: 315.3 g/mol
InChI Key: GNONHFYAESLOCB-UHFFFAOYSA-O
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Description

Rosinidin is an anthocyanidin cation consisting of benzopyrylium with hydroxy substituents at positions 3 and 5, a methoxy group at position 7, and a 4-hydroxy-3-methoxyphenyl group at position 2 . It has a role as a plant metabolite . It is a pigment found in the flowers of Catharanthus roseus and, in lower concentration, in Primula rosea .


Molecular Structure Analysis

Rosinidin has a molecular formula of C17H15O6+ . Its IUPAC name is 2-(4-hydroxy-3-methoxyphenyl)-7-methoxychromenylium-3,5-diol . The InChI and Canonical SMILES representations provide more details about its structure .


Physical And Chemical Properties Analysis

Rosinidin has a molecular weight of 315.30 g/mol . It has 3 hydrogen bond donors and 5 hydrogen bond acceptors . Its topological polar surface area is 80.2 Ų . The exact mass and monoisotopic mass are both 315.08686319 g/mol .

Scientific Research Applications

Nephroprotection Against Cisplatin-Induced Toxicity

Rosinidin has been studied for its potential to protect against nephrotoxicity caused by cisplatin, a chemotherapy drug. Research indicates that Rosinidin can mitigate proinflammatory and oxidative stress biomarkers in rats, suggesting its use as a nephroprotective agent .

Management of Hyperglycemia and Diabetic Complications

In diabetic rats, Rosinidin has shown promise in ameliorating hyperglycemia and lipid pathways. It also appears to modulate proinflammatory cytokines, which could make it a valuable addition to diabetes management strategies .

Mechanism of Action

Target of Action

Rosinidin, a natural flavonoid, has been found to interact with several targets in the body. It has been shown to have significant effects on acetylcholine esterase (AChE) , endogenous antioxidants (GSH, SOD, GPx, and catalase), oxidative stress marker MDA , and neuroinflammatory markers (IL-6, IL-1β, TNF-α, and NF-κB) as well as BDNF . These targets play crucial roles in various biochemical pathways and physiological processes, including inflammation, oxidative stress, and memory function .

Mode of Action

Rosinidin interacts with its targets to exert protective effects. It has been found to reduce the activities of AChE, elevate the levels of endogenous antioxidants, and decrease the levels of oxidative stress markers and neuroinflammatory markers . This suggests that rosinidin may act by modulating these enzymes and markers to exert its therapeutic effects .

Biochemical Pathways

Rosinidin affects several biochemical pathways. It has been found to have favorable effects on lipid profiles, total protein, albumin, liver glycogen, proinflammatory cytokine, antioxidant and oxidative stress markers . These pathways are crucial for maintaining normal physiological functions and any disruption in these pathways can lead to various health issues .

Pharmacokinetics

It has been administered orally in animal studies, suggesting that it may have good oral bioavailability . More research is needed to fully understand the ADME properties of rosinidin.

Result of Action

The administration of rosinidin has been found to result in several beneficial effects. In animal studies, it has been shown to reduce blood glucose levels, increase serum insulin, and improve pancreatic function . It also exerts a protective effect on a number of characteristics, including anti-diabetic responses and molecular mechanisms . Furthermore, it has been found to significantly reduce neurobehavioral impairments, oxidative stress, and neuroinflammatory markers .

properties

IUPAC Name

2-(4-hydroxy-3-methoxyphenyl)-7-methoxychromenylium-3,5-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14O6/c1-21-10-6-13(19)11-8-14(20)17(23-15(11)7-10)9-3-4-12(18)16(5-9)22-2/h3-8H,1-2H3,(H2-,18,19,20)/p+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNONHFYAESLOCB-UHFFFAOYSA-O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C2C=C(C(=[O+]C2=C1)C3=CC(=C(C=C3)O)OC)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15O6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80331627
Record name Rosinidin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80331627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

4092-64-2
Record name Rosinidin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80331627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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